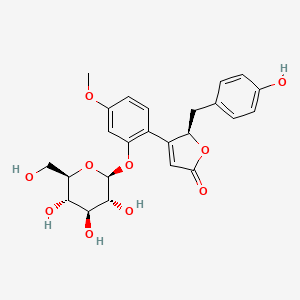

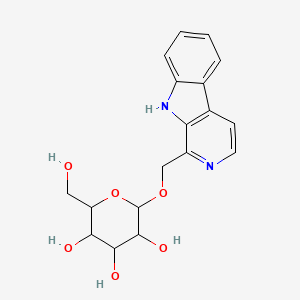

(+)-Puerol B 2/-O-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(+)-Puerol B 2/-O-glucoside” is a natural phenol found in the herbs of Pueraria lobata . It has a molecular formula of C24H26O10 and a molecular weight of 474.46 .

Molecular Structure Analysis

“(+)-Puerol B 2/-O-glucoside” contains a total of 63 bonds, including 37 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 ester (aliphatic), 4 hydroxyl groups, 1 aromatic hydroxyl, 1 primary alcohol, 3 secondary alcohols, and 1 ether (aliphatic) .Chemical Reactions Analysis

The stability and solubility of “(+)-Puerol B 2/-O-glucoside” are important factors to consider. It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Its solubility and stability are crucial for its use in research and potential therapeutic applications .

Scientific Research Applications

Sophoraside A and Puerol B : A study identified a new aromatic glycoside, sophoraside A, along with puerol A and puerol B from the roots of Sophora japonica. Puerol B was characterized as puerol B 5-O-β-D-glucopyranoside and showed inhibitory activity in receptor-binding assays (Shirataki et al., 1987).

Inhibition of Advanced Glycation End Products (AGEs) : Constituents of Pueraria lobata roots, including puerarin, PG-3, and (±)-puerol B, were found to inhibit the formation of AGEs, which are significant in the management of diabetic complications (Kim et al., 2006).

Tyrosinase Inhibition by Puerol A : Puerol A from Amorpha fruticosa, closely related to puerol B, demonstrated potent inhibition against tyrosinase, an enzyme involved in melanin production. This suggests potential applications in skin pigmentation and cosmetic products (Kim et al., 2020).

Apoptogenic Effects of β-Sitosterol Glucoside : Although not directly related to puerol B, research on β-sitosterol glucoside, a similar glucoside, showed apoptogenic effects on cancer cells, suggesting potential cancer therapeutic applications (Dolai et al., 2016).

Glucose Uptake Enhancing Activity of Puerarin : A study on puerarin, structurally related to puerol B, showed it enhances glucose uptake into insulin-sensitive cells, indicating potential benefits in diabetes treatment (Kato & Kawabata, 2010).

Enzymatic Synthesis of Puerarin Glucosides : Enzymatic transglycosylation was used to synthesize puerarin glucosides, improving their water solubility and pharmacokinetic properties. This method could be applicable for modifying compounds like puerol B (Huang et al., 2020).

Safety And Hazards

properties

IUPAC Name |

(2R)-2-[(4-hydroxyphenyl)methyl]-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O10/c1-31-14-6-7-15(16-10-20(27)32-17(16)8-12-2-4-13(26)5-3-12)18(9-14)33-24-23(30)22(29)21(28)19(11-25)34-24/h2-7,9-10,17,19,21-26,28-30H,8,11H2,1H3/t17-,19-,21-,22+,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVBNDMOPKKFCH-ZAUXWKBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)O[C@@H]2CC3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Puerol B 2/-O-glucoside | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)

![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)

![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)

![Benzo[e]pyren-3-amine](/img/structure/B570002.png)